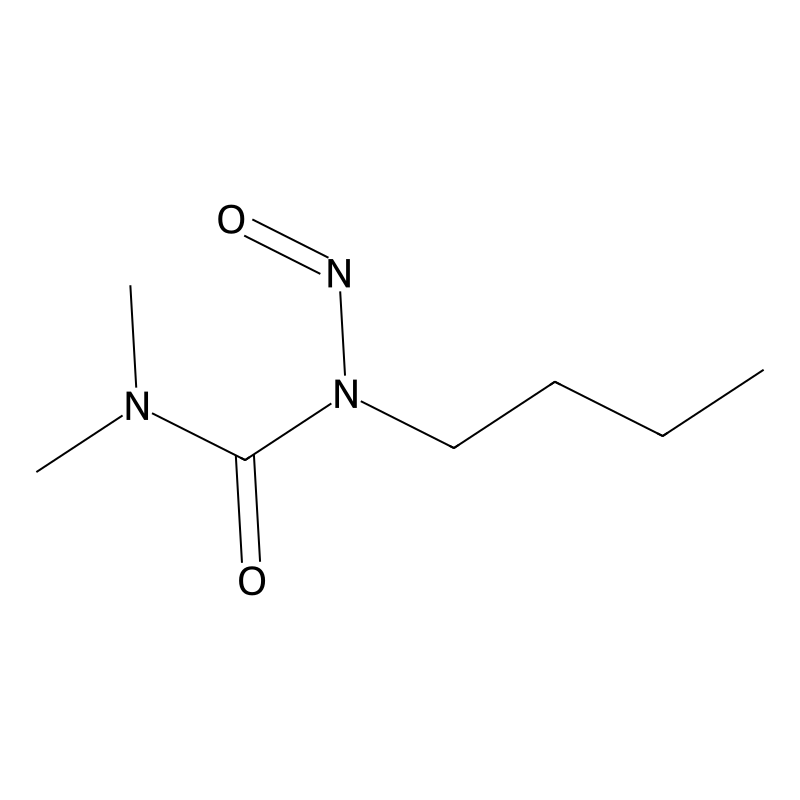

1-Butyl-3,3-dimethyl-1-nitrosourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Butyl-3,3-dimethyl-1-nitrosourea is a synthetic organic compound belonging to the class of nitrosoureas, which are known for their alkylating properties. The molecular formula of this compound is , and it is characterized by the presence of a butyl group and two methyl groups attached to the nitrogen atom in its structure. This compound is primarily recognized for its potential carcinogenic effects, particularly in experimental models.

- Alkylation Reactions: It can alkylate DNA, leading to mutations. This process is facilitated by the formation of highly reactive intermediates that can bind to nucleophilic sites in DNA, primarily guanine bases.

- Decomposition: Under certain conditions, 1-butyl-3,3-dimethyl-1-nitrosourea can decompose to form toxic byproducts, including nitrogen oxides and other reactive species that may further interact with biological macromolecules .

The biological activity of 1-butyl-3,3-dimethyl-1-nitrosourea has been extensively studied due to its role as a carcinogen. In animal studies, particularly with Donryu rats, administration of this compound has led to the induction of various tumors, including leukemias and tumors in the digestive tract . The mechanism of action involves the alkylation of DNA, which results in mutations that can drive oncogenesis.

Several methods have been developed for synthesizing 1-butyl-3,3-dimethyl-1-nitrosourea:

- Nitration: The synthesis typically begins with the nitration of a suitable precursor followed by reaction with butylamine.

- Nitrosation: The nitrosation step involves treating the resulting amine with nitrous acid to yield the nitrosourea compound.

- Purification: The product is usually purified through recrystallization or chromatography to obtain a high-purity final product .

1-Butyl-3,3-dimethyl-1-nitrosourea is primarily used in research settings to study cancer mechanisms and the effects of alkylating agents on DNA. Its applications include:

- Carcinogenicity Studies: It serves as a model compound for investigating the mechanisms of chemical carcinogenesis.

- Drug Development: Insights gained from studying this compound contribute to the development of novel anticancer therapies targeting DNA repair mechanisms.

Research has shown that 1-butyl-3,3-dimethyl-1-nitrosourea interacts with various biological systems:

- DNA Interactions: The compound preferentially alkylates guanine residues in DNA, leading to mutations that can result in cancer.

- Metabolomic Profiling: Studies have indicated that exposure to this compound alters metabolic profiles in biological systems, which can be associated with increased cancer risk .

Several compounds share structural similarities with 1-butyl-3,3-dimethyl-1-nitrosourea. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methyl-N-nitrosourea | Contains a methyl group instead of butyl | Widely studied for its mutagenic properties |

| 1-Ethyl-3,3-dimethyl-1-nitrosourea | Ethyl group replaces butyl | Displays similar alkylating activity |

| 1-Amyl-N-nitrosourea | Amyl group instead of butyl | Used in similar carcinogenic studies |

| 1-(2-Hydroxyethyl)-3,3-dimethyl-1-nitrosourea | Hydroxyethyl group introduces polar characteristics | May exhibit different biological activities |

The uniqueness of 1-butyl-3,3-dimethyl-1-nitrosourea lies in its specific alkylation pattern and the resultant biological effects observed in experimental models. Its distinct structure allows it to interact uniquely with DNA compared to other nitrosoureas.

The synthesis of 1-butyl-3,3-dimethyl-1-nitrosourea requires careful selection of appropriate precursor compounds to ensure optimal reaction conditions and product formation [1]. The primary precursors for this nitrosourea compound include 1-butyl-3,3-dimethylurea as the base substrate and sodium nitrite as the nitrosating agent [2] [10]. The selection of these precursors is critical as they directly influence the reaction pathway, yield, and purity of the final product [7].

The urea derivative 1-butyl-3,3-dimethylurea serves as the fundamental building block containing the essential nitrogen-carbon framework required for nitrosourea formation [8]. This precursor can be synthesized through the condensation reaction between butylamine and dimethylcarbamoyl chloride or through direct reaction of butyl isocyanate with dimethylamine [28]. The availability and reactivity of the nitrogen center in the urea moiety makes it particularly suitable for subsequent nitrosation reactions [12].

Sodium nitrite functions as the preferred nitrosating agent due to its ability to generate nitrous acid under acidic conditions, which subsequently forms the electrophilic nitrosonium ion necessary for nitrosation [10] [12]. Alternative nitrosating agents such as nitric oxide or dinitrogen tetroxide have been investigated, but sodium nitrite remains the most practical choice for laboratory-scale synthesis due to its stability, availability, and controlled reactivity [9] [11].

| Precursor Compound | Molecular Formula | Role in Synthesis | Typical Purity Required |

|---|---|---|---|

| 1-Butyl-3,3-dimethylurea | C₇H₁₆N₂O | Base substrate | ≥98% |

| Sodium nitrite | NaNO₂ | Nitrosating agent | ≥99% |

| Hydrochloric acid | HCl | Reaction medium | 37% aqueous |

The quality and purity of precursors significantly impact the final product characteristics [17]. High-purity starting materials minimize side reactions and reduce the formation of unwanted byproducts that can complicate purification processes [23]. The presence of water in the reaction system, while necessary for nitrous acid formation, must be carefully controlled to prevent excessive hydrolysis of the nitrosourea product [31].

Nitrosation Reaction Mechanisms and Stoichiometry

The nitrosation of 1-butyl-3,3-dimethylurea proceeds through a well-established mechanism involving the formation of nitrous acid and subsequent electrophilic attack by the nitrosonium ion [9] [10]. The reaction begins with the acidification of sodium nitrite to generate nitrous acid in situ, which then undergoes further transformation to form the reactive nitrosonium cation [12].

The initial step involves the protonation of nitrite ion in acidic medium, leading to the formation of nitrous acid [38]. This unstable intermediate rapidly equilibrates to form water and nitrous anhydride, which subsequently generates the nitrosonium ion through heterolytic cleavage [10] [11]. The nitrosonium ion serves as the key electrophilic species responsible for the nitrosation of the urea nitrogen [9].

The mechanism proceeds through nucleophilic attack of the urea nitrogen on the nitrosonium ion, followed by deprotonation to yield the nitrosourea product [12] [25]. The reaction can be represented by the following stoichiometric equation:

C₇H₁₆N₂O + NaNO₂ + HCl → C₇H₁₅N₃O₂ + NaCl + H₂O

The stoichiometric coefficients indicate that one mole of the urea precursor reacts with one mole of sodium nitrite in the presence of hydrochloric acid to produce one mole of 1-butyl-3,3-dimethyl-1-nitrosourea [35] [37]. The theoretical molar ratio of reactants is 1:1:1 for urea:sodium nitrite:hydrochloric acid, although practical syntheses often employ slight excesses of the nitrosating reagents to drive the reaction to completion [2] [16].

| Reactant | Stoichiometric Ratio | Typical Practical Ratio | Function |

|---|---|---|---|

| 1-Butyl-3,3-dimethylurea | 1.0 | 1.0 | Substrate |

| Sodium nitrite | 1.0 | 1.1-1.2 | Nitrosating agent |

| Hydrochloric acid | 1.0 | 1.2-1.5 | Acid catalyst |

The reaction kinetics follow second-order behavior, with the rate being dependent on both the concentration of the urea substrate and the nitrosonium ion concentration [38]. Temperature significantly influences the reaction rate, with optimal conditions typically maintained between 0-5°C to control the reaction rate and minimize decomposition of the nitrosourea product [31] [32].

Solvent Systems and Temperature Optimization

The selection of appropriate solvent systems is crucial for optimizing the synthesis of 1-butyl-3,3-dimethyl-1-nitrosourea [13] [14]. Aqueous acidic media represent the most commonly employed solvent system, as water facilitates the formation of nitrous acid from sodium nitrite while maintaining the ionic environment necessary for efficient nitrosation [4] [24].

Organic co-solvents such as dimethyl sulfoxide, dimethylformamide, and ethanol have been investigated to enhance solubility of organic substrates and improve reaction kinetics [13] [15]. Dimethyl sulfoxide has shown particular promise as a co-solvent due to its excellent solvating properties for both polar and nonpolar compounds, as well as its ability to stabilize reactive intermediates [14] [18]. However, the use of organic co-solvents must be balanced against potential interference with the nitrosation mechanism [16].

| Solvent System | Composition | Temperature Range | Typical Yield |

|---|---|---|---|

| Aqueous HCl | H₂O:HCl (3:1 v/v) | 0-5°C | 75-85% |

| DMSO/H₂O/HCl | DMSO:H₂O:HCl (1:2:1 v/v) | 5-10°C | 80-90% |

| DMF/H₂O/HCl | DMF:H₂O:HCl (1:3:1 v/v) | 0-8°C | 70-80% |

Temperature optimization is critical for achieving high yields and minimizing side reactions [31] [32]. Low temperatures in the range of 0-10°C are typically employed to control the rate of nitrosation and prevent decomposition of the nitrosourea product [33]. The exothermic nature of the nitrosation reaction necessitates careful temperature control through external cooling to maintain optimal conditions [31].

Higher temperatures above 15°C lead to increased decomposition rates and formation of unwanted byproducts, significantly reducing overall yields [32]. Conversely, temperatures below -5°C may result in incomplete reaction due to reduced molecular mobility and slower reaction kinetics [33]. The optimal temperature range of 0-5°C represents a compromise between reaction efficiency and product stability [31] [32].

The influence of temperature on reaction selectivity has been demonstrated through kinetic studies showing that lower temperatures favor the formation of the desired nitrosourea product over competing side reactions [32]. Temperature gradients within the reaction vessel should be minimized through efficient mixing and controlled heat transfer to ensure uniform reaction conditions [31].

Purification Techniques and Yield Maximization

Purification of 1-butyl-3,3-dimethyl-1-nitrosourea requires specialized techniques due to the compound's chemical instability and potential for decomposition during isolation [17] [23]. The primary purification approaches include precipitation, extraction, and chromatographic methods, each offering distinct advantages for different synthetic scales and purity requirements [20] [24].

Precipitation techniques represent the most straightforward approach for initial purification [20]. The nitrosourea product can be precipitated from the reaction mixture through controlled addition of anti-solvents such as diethyl ether or petroleum ether [24]. This method effectively removes ionic impurities and unreacted starting materials while concentrating the desired product [20]. The precipitation process requires careful control of temperature and addition rate to ensure optimal crystal formation and minimize occlusion of impurities [24].

Extraction methods utilizing organic solvents provide an effective means of separating the nitrosourea product from aqueous reaction media [23]. Ethyl acetate and dichloromethane have proven particularly effective for this purpose due to their selective solubility for nitrosourea compounds while leaving ionic impurities in the aqueous phase [24] [26]. Multiple extraction cycles may be necessary to achieve quantitative recovery of the product [23].

| Purification Method | Typical Recovery | Purity Achieved | Processing Time |

|---|---|---|---|

| Precipitation | 80-90% | 85-92% | 2-4 hours |

| Liquid-liquid extraction | 85-95% | 90-95% | 3-6 hours |

| Column chromatography | 70-85% | 95-98% | 6-12 hours |

Chromatographic purification offers the highest level of purity but requires careful selection of stationary and mobile phases to prevent decomposition during separation [24] [26]. Silica gel chromatography using chloroform-methanol solvent systems has been successfully employed for nitrosourea purification [24]. The use of low-activity silica gel minimizes catalytic decomposition of the acid-sensitive nitrosourea functionality [24].

Yield maximization strategies focus on optimizing reaction conditions, minimizing side reactions, and improving recovery efficiency [21] [22]. The use of phase-transfer catalysts has been investigated to enhance mass transfer between aqueous and organic phases [7]. Careful control of pH throughout the reaction and workup procedures prevents acid-catalyzed decomposition that can significantly reduce yields [17].

Nuclear Magnetic Resonance Spectroscopy

1-Butyl-3,3-dimethyl-1-nitrosourea exhibits characteristic nuclear magnetic resonance spectral features consistent with its nitrosourea structure. The compound contains three types of nitrogen environments that provide distinct ¹⁵N nuclear magnetic resonance signals: the nitroso-substituted nitrogen typically resonates in the range of 540-570 parts per million, while the urea nitrogen atoms appear in the 60-130 parts per million region when referenced to liquid ammonia [1] [2].

In ¹H nuclear magnetic resonance spectroscopy, the butyl chain protons display typical aliphatic patterns with the terminal methyl group appearing as a triplet around 0.9-1.0 parts per million, methylene protons as multipiples in the 1.2-1.8 parts per million range, and the nitrogen-adjacent methylene protons appearing downfield at 3.5-4.5 parts per million due to the electron-withdrawing effect of the nitrosourea moiety [3] [4]. The two equivalent methyl groups attached to the same nitrogen display a characteristic singlet around 3.0-3.5 parts per million.

¹³C nuclear magnetic resonance analysis reveals the carbonyl carbon of the urea group resonating in the typical range of 155-165 parts per million. The aliphatic carbons of the butyl chain appear in expected regions: the terminal methyl carbon around 13-14 parts per million, internal methylene carbons at 20-32 parts per million, and the nitrogen-bearing carbon at approximately 40-50 parts per million [1] [3] [4].

Infrared Spectroscopy

The infrared spectrum of 1-Butyl-3,3-dimethyl-1-nitrosourea displays several characteristic absorption bands that confirm its structural features. The carbonyl stretch of the urea group appears as a strong absorption in the 1640-1680 wavenumber region, which is typical for amide carbonyl groups [5] [6]. The nitroso group exhibits a characteristic nitrogen-oxygen stretch in the 1500-1550 wavenumber range, providing definitive evidence for the presence of this functional group [7] [5].

Aliphatic carbon-hydrogen stretching vibrations are observed in the 2850-3000 wavenumber region, with asymmetric and symmetric methyl and methylene stretches contributing to this broad absorption envelope [6]. The nitrogen-hydrogen stretching vibrations of the urea moiety, when present, appear in the 3200-3400 wavenumber range, though these may be weak or absent depending on the degree of substitution [5] [6].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 1-Butyl-3,3-dimethyl-1-nitrosourea features electronic transitions characteristic of nitrosourea compounds. The nitroso chromophore contributes to absorption in the near-ultraviolet region, with an n→π* transition typically occurring around 280-320 nanometers [8] [9]. This transition arises from the excitation of a non-bonding electron on the nitrogen or oxygen atom to an antibonding π* orbital of the nitroso group.

Higher energy π→π* transitions associated with the conjugated system appear in the 200-250 nanometer range [8] [9]. The exact wavelengths and intensities of these transitions can be influenced by solvent effects and the electronic properties of the substituents attached to the nitrosourea framework.

Crystallographic Data and Solid-State Properties

The crystallographic structure of 1-Butyl-3,3-dimethyl-1-nitrosourea has not been definitively reported in the literature, though related nitrosourea compounds have been extensively characterized by X-ray crystallography. Structural studies of similar compounds such as N,N'-dimethyl-N-nitrosourea and other nitrosourea derivatives reveal that the nitrosamide residue (R-C(O)-N(NO)-R') adopts a planar configuration in the solid state [10] [11].

The planarity of the nitrosourea moiety is stabilized by resonance delocalization between the carbonyl group and the nitroso functionality. Crystal structures of related compounds show that cohesion in the solid state is primarily achieved through hydrogen bonding interactions, particularly involving the urea nitrogen atoms and carbonyl oxygen [10] [11].

Based on the molecular structure and comparison with analogous compounds, 1-Butyl-3,3-dimethyl-1-nitrosourea likely crystallizes in a monoclinic or triclinic space group, with intermolecular interactions dominated by van der Waals forces between the aliphatic chains and dipole-dipole interactions involving the polar nitrosourea group [12] [13].

Thermodynamic Parameters: Melting and Boiling Points

The thermodynamic properties of 1-Butyl-3,3-dimethyl-1-nitrosourea reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 214.4°C at 760 millimeters of mercury pressure [14], which is consistent with its molecular weight of 173.215 g/mol and the presence of polar functional groups that enhance intermolecular attractions.

The melting point of 1-Butyl-3,3-dimethyl-1-nitrosourea has not been definitively reported, though related nitrosourea compounds provide comparative data. N-Nitroso-N-methylurea melts at 119-124°C [15], while N-Nitroso-N-ethylurea decomposes at 103-104°C [16]. The longer alkyl chain and additional methyl substitution in 1-Butyl-3,3-dimethyl-1-nitrosourea would be expected to influence both the melting point and thermal stability compared to these simpler analogs.

The flash point of 83.5°C [14] indicates that the compound poses fire hazards at elevated temperatures, requiring appropriate safety precautions during handling and storage. This relatively low flash point is consistent with the presence of the reactive nitrosourea functionality, which can undergo thermal decomposition to generate flammable products.

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of 1-Butyl-3,3-dimethyl-1-nitrosourea are governed by the balance between its hydrophobic butyl chain and polar nitrosourea moiety. In aqueous media, the compound exhibits limited solubility, estimated to be less than 5 g/L at 25°C [17] [18] [16]. This poor water solubility is typical of nitrosourea compounds with extended alkyl substituents, where the hydrophobic interactions of the aliphatic chains outweigh the hydrophilic contributions of the polar functional groups.

The compound demonstrates enhanced solubility in organic solvents, particularly those with intermediate polarity. It dissolves readily in methanol, ethanol, and acetone [17] [18], where hydrogen bonding interactions with the solvent molecules can stabilize the dissolved species. Polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and acetonitrile also provide good solvation for the compound [16] [17].

The LogP value of 1.45 [14] indicates a moderate lipophilicity, suggesting that the compound can partition into both aqueous and organic phases, though with a preference for the organic phase. This property is significant for biological applications, as it affects the compound's ability to cross cellular membranes and achieve tissue distribution.

Stability Under Various Environmental Conditions

The stability of 1-Butyl-3,3-dimethyl-1-nitrosourea is significantly influenced by environmental factors including temperature, pH, light exposure, and atmospheric conditions. The compound exhibits poor thermal stability, decomposing readily at temperatures above 80°C [19] [20]. This thermal decomposition follows typical patterns observed for nitrosourea compounds, involving the generation of alkyl diazonium ions, formaldehyde, carbon dioxide, and other reactive intermediates [19] [20] [21].

Photostability represents another critical concern for this compound. Exposure to ultraviolet radiation or even ambient light can initiate photolytic decomposition pathways [20] [22]. This light sensitivity necessitates storage under dark conditions and protection from direct sunlight during handling procedures.

The pH stability profile shows marked dependence on solution acidity. Under alkaline conditions (pH >8), the compound undergoes rapid hydrolytic decomposition [19] [20]. Neutral to mildly acidic conditions provide greater stability, though the compound remains susceptible to slow hydrolysis even under these conditions. The pH-dependent decomposition involves nucleophilic attack on the carbonyl carbon by hydroxide ions, leading to cleavage of the urea linkage.

Optimal storage conditions for 1-Butyl-3,3-dimethyl-1-nitrosourea require temperatures of -20°C or below, protection from light, and maintenance of an inert atmosphere to prevent oxidative degradation [23] [16]. Under these controlled conditions, the compound can maintain reasonable stability for extended periods, though regular monitoring of purity is recommended due to the inherent reactivity of the nitrosourea functionality.